molecular formula C24H27NO4 B1512032 but-2-enedioic acid;N,N-dimethyl-2-(2-methylidene-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethanamine CAS No. 42834-51-5

but-2-enedioic acid;N,N-dimethyl-2-(2-methylidene-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethanamine

Cat. No.: B1512032
CAS No.: 42834-51-5
M. Wt: 393.5 g/mol
InChI Key: PXERCSFUPPSBIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

but-2-enedioic acid;N,N-dimethyl-2-(2-methylidene-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethanamine is a chemical compound with the empirical formula C24H27NO4 and a molecular weight of 393.48 g/mol . This compound is known for its unique structure, which includes a dibenzo[a,d]cycloheptene core, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of but-2-enedioic acid;N,N-dimethyl-2-(2-methylidene-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethanamine typically involves the reaction of dibenzo[a,d]cycloheptene derivatives with dimethylamine and other reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through crystallization or chromatography to achieve the required quality for various applications .

Chemical Reactions Analysis

Types of Reactions

but-2-enedioic acid;N,N-dimethyl-2-(2-methylidene-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds .

Scientific Research Applications

but-2-enedioic acid;N,N-dimethyl-2-(2-methylidene-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethanamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of but-2-enedioic acid;N,N-dimethyl-2-(2-methylidene-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dibenzo[a,d]cycloheptene derivatives, such as:

Uniqueness

What sets but-2-enedioic acid;N,N-dimethyl-2-(2-methylidene-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethanamine apart is its specific substitution pattern and the presence of the maleate salt, which can influence its chemical properties and biological activities .

Properties

CAS No.

42834-51-5

Molecular Formula

C24H27NO4

Molecular Weight

393.5 g/mol

IUPAC Name

but-2-enedioic acid;N,N-dimethyl-2-(2-methylidene-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethanamine

InChI

InChI=1S/C20H23N.C4H4O4/c1-15-18-9-5-4-8-16(18)14-17(12-13-21(2)3)20-11-7-6-10-19(15)20;5-3(6)1-2-4(7)8/h4-11,17H,1,12-14H2,2-3H3;1-2H,(H,5,6)(H,7,8)

InChI Key

PXERCSFUPPSBIT-UHFFFAOYSA-N

SMILES

CN(C)CCC1CC2=CC=CC=C2C(=C)C3=CC=CC=C13.C(=CC(=O)O)C(=O)O

Canonical SMILES

CN(C)CCC1CC2=CC=CC=C2C(=C)C3=CC=CC=C13.C(=CC(=O)O)C(=O)O

Pictograms

Irritant

Origin of Product

United States

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